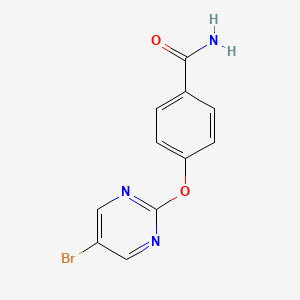
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has been found to have high affinity for CB1 and CB2 receptors. It was first synthesized in 2009 by Pfizer Inc. as part of their research into the development of new analgesic drugs. Since then, it has been used in scientific research to study the effects of cannabinoids on the human body.
作用机制
The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide is similar to that of other cannabinoids. It binds to CB1 and CB2 receptors in the brain and other parts of the body, leading to a range of physiological and psychological effects. These effects include altered perception, mood changes, and changes in appetite and sleep patterns.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It also increases the release of the hormone prolactin, which is involved in lactation and reproductive function. In addition, it has been found to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has several advantages for use in lab experiments. It has high affinity for CB1 and CB2 receptors, which makes it a useful tool for studying the mechanisms of action of cannabinoids. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also limitations to its use. It has been found to be highly potent, which can make it difficult to control the dosage in lab experiments. In addition, its psychoactive effects can make it difficult to study its effects on the body in isolation.
未来方向
There are several potential future directions for research on N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide. One area of interest is its potential use as a therapeutic agent. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of conditions such as chronic pain and inflammation. Another area of interest is its potential use in the development of new drugs. Its high affinity for CB1 and CB2 receptors makes it a useful tool for identifying new compounds that could be used in the treatment of a range of conditions. Finally, further research is needed to better understand the long-term effects of this compound on the human body, particularly with regards to its potential for addiction and other negative side effects.
合成方法
The synthesis of N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide involves several steps, starting with the reaction of 5-bromo-2-furoic acid with 1-amino-4-methylpentane-2-one to form the intermediate 5-bromo-2-(1-amino-4-methylpentan-2-one)furan. This intermediate is then reacted with isobutyl chloroformate to form the final product, this compound.
科学研究应用
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body.
属性
IUPAC Name |
N-(1-amino-4-methylpentan-2-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2/c1-7(2)5-8(6-13)14-11(15)9-3-4-10(12)16-9/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVUNBJRIBCKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)NC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)


![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)